An In-depth Technical Guide on the Synthesis and Characterization of 6-Fluoro-12-nitrochrysene and its Analogue, 6-Nitrochrysene
An In-depth Technical Guide on the Synthesis and Characterization of 6-Fluoro-12-nitrochrysene and its Analogue, 6-Nitrochrysene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic aromatic hydrocarbons (PAHs) and their substituted derivatives are a significant class of compounds, drawing interest from environmental science to medicinal chemistry. The introduction of nitro and fluoro substituents can dramatically alter the electronic properties, metabolic fate, and biological activity of the parent PAH. While 6-nitrochrysene is a well-documented potent mutagen and carcinogen, the properties of its fluorinated counterparts, such as 6-Fluoro-12-nitrochrysene, remain unexplored in public literature. This guide provides detailed methodologies for the synthesis and characterization of 6-nitrochrysene and proposes a predictive framework for its novel fluoro-derivative.
The Core Compound: 6-Nitrochrysene
6-Nitrochrysene serves as a foundational molecule for understanding the chemistry and biological activity of substituted chrysenes. It is a potent carcinogen that has been extensively studied for its metabolic activation pathways leading to DNA damage.[1]
Synthesis of 6-Nitrochrysene
The regioselective synthesis of 6-nitrochrysene from chrysene can be achieved with high yield using a supported catalyst.[2][3]
Experimental Protocol: Regioselective Nitration of Chrysene [2]
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Catalyst Preparation: Sulfuric acid (70%) is supported on silica gel. The silica gel is filtered and dried extensively before use.
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Reaction:
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Dissolve chrysene (1.0 mmol) in dichloromethane (25 mL).
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Add the prepared sulfuric acid on silica-gel catalyst (4.0 g) to the solution and stir the heterogeneous mixture for 10 minutes at ambient temperature.
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Add one equivalent of fuming nitric acid dropwise to the slurry.
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Continue stirring for 4-24 hours.
-
-
Work-up and Purification:
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Filter the reaction mixture to remove the catalyst.
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Evaporate the solvent from the filtrate.
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Analyze the product mixture via HPLC.
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Isolate the major product, 6-nitrochrysene, using column chromatography with a mixture of dichloromethane and hexanes.
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An older method involves heating chrysene with aqueous nitric acid in acetic acid.[4]
Characterization of 6-Nitrochrysene
The physical and spectroscopic properties of 6-nitrochrysene are well-documented.
| Property | Value |
| Molecular Formula | C₁₈H₁₁NO₂ |
| Molecular Weight | 273.3 g/mol |
| Appearance | Chrome-red, thick prismatic crystals or orange-yellow needles.[4][5] |
| Melting Point | 209°C[4] |
| Solubility | Slightly soluble in cold ethanol, diethyl ether, and carbon disulfide; more soluble in benzene and acetic acid.[4] |
| Spectroscopic Data | Mass spectral and UV spectral data have been reported.[4][6] |
Proposed Synthesis and Characterization of 6-Fluoro-12-nitrochrysene
The synthesis of 6-Fluoro-12-nitrochrysene would likely proceed through a multi-step sequence. A plausible synthetic strategy would involve the initial synthesis of a fluorochrysene intermediate, followed by regioselective nitration.
Proposed Synthetic Pathway
A logical approach is the nitration of 6-fluorochrysene. The fluorine atom at the 6-position is an ortho-, para-director. However, the steric hindrance and electronic effects of the chrysene ring system would need to be carefully considered to predict the regioselectivity of the nitration. The 12-position is a likely candidate for substitution.
Hypothetical Experimental Protocol: Synthesis of 6-Fluoro-12-nitrochrysene
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Step 1: Synthesis of 6-Fluorochrysene. This precursor is not commercially available and would need to be synthesized. A potential route could involve a Schiemann reaction from 6-aminochrysene or a nucleophilic fluorination of a suitable precursor.
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Step 2: Nitration of 6-Fluorochrysene.
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Dissolve 6-fluorochrysene in a suitable solvent like dichloromethane.
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Utilize a regioselective nitrating agent, such as nitric acid with sulfuric acid on silica-gel, as used for chrysene.[2][3]
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The reaction conditions (temperature, time) would need to be optimized to favor mono-nitration at the 12-position.
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The resulting isomeric mixture would require careful separation by chromatography (HPLC).
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An alternative, though likely less selective, one-step method could involve the direct nitrofluorination of chrysene using a nitrating agent in the presence of elemental fluorine.[7]
Predicted Characterization of 6-Fluoro-12-nitrochrysene
The characterization of the target compound would rely on standard spectroscopic techniques. The predicted data below is extrapolated from known data for similar compounds.[8][9][10]
| Property | Predicted Value / Key Features |
| Molecular Formula | C₁₈H₁₀FNO₂ |
| Molecular Weight | 291.28 g/mol |
| Appearance | Likely a yellow or orange crystalline solid. |
| Melting Point | Expected to be in the range of 200-250°C. |
| ¹H NMR | A complex aromatic region with characteristic downfield shifts for protons near the nitro group. Specific J(H,F) couplings would be observed for protons ortho and meta to the fluorine atom. |
| ¹³C NMR | Characteristic signals for 18 carbon atoms. Large ¹J(C,F) coupling constant for the carbon attached to fluorine, and smaller J(C,F) couplings for adjacent carbons. |
| ¹⁹F NMR | A singlet in the aromatic fluorine region (approximately -100 to -130 ppm), characteristic for monofluorinated PAHs.[8] |
| Mass Spectrometry (MS) | Electron Ionization (EI) would show a molecular ion peak at m/z = 291. High-resolution mass spectrometry would confirm the elemental composition. Gas chromatography/mass spectrometry (GC/MS) with negative ion chemical ionization is also a sensitive technique for nitro-PAHs.[11][12][13] |
Biological Activity and Metabolic Pathways of Nitrochrysenes
The carcinogenicity of 6-nitrochrysene is attributed to its metabolic activation into reactive species that form adducts with DNA.[1][5] This process involves two primary pathways: simple nitroreduction and a combination of ring oxidation and nitroreduction.[5]
References
- 1. Translesion synthesis of 6-nitrochrysene-derived 2ʹ-deoxyadenosine adduct in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. 6-Nitrochrysene | C18H11NO2 | CID 24121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GB2291871A - Preparation of nitrofluoroaromatic compounds - Google Patents [patents.google.com]
- 8. Characterization of monofluorinated polycyclic aromatic compounds by 1H, 13C and 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 11. Direct quantification of PAHs and nitro-PAHs in atmospheric PM by thermal desorption gas chromatography with electron ionization mass spectroscopic detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
